molecular formula C20H19ClN2OS B2418938 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide CAS No. 923107-12-4

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide

Cat. No.: B2418938
CAS No.: 923107-12-4
M. Wt: 370.9
InChI Key: QZWUUJQBZNCSBO-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methylphenyl acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-14-3-2-4-15(11-14)12-19(24)22-10-9-18-13-25-20(23-18)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUUJQBZNCSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methylphenyl acetamide groups. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to form the thiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Attachment of the Methylphenyl Acetamide Group: This step involves the acylation of the thiazole intermediate with 3-methylphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide
  • N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide
  • N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is unique due to the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is a synthetic compound notable for its diverse biological activities, particularly its interaction with dopamine receptors and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H17ClN2OS
  • Molecular Weight : 348.86 g/mol
  • Solubility : Soluble in DMSO; insoluble in water

Target Receptors

The primary target for this compound is the D4 dopamine receptor . This compound acts as a potent and selective ligand , modulating dopaminergic signaling pathways that are crucial for various brain functions, including mood regulation and motor control.

Biochemical Pathways

The interaction with the D4 receptor influences several biochemical pathways:

  • Dopaminergic Signaling : Impacts mood, reward systems, and motor functions.
  • Neurotransmitter Release : May enhance or inhibit the release of neurotransmitters based on receptor activation.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : Analogous compounds demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines (e.g., MCF7, A549) .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926
Compound CNCI-H46042.30

Antimicrobial Activity

This compound has been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values were reported between 4.69 µM and 22.9 µM against various strains, indicating moderate to good antimicrobial activity .
Bacterial StrainMIC (µM)
B. subtilis4.69
S. aureus5.64
E. coli8.33

Case Studies and Research Findings

  • Dopamine Receptor Studies : A study highlighted the selectivity of thiazole derivatives for D4 receptors, suggesting potential applications in treating neuropsychiatric disorders.
  • Anticancer Research : Investigations into similar thiazole compounds revealed significant cytotoxic effects on cancer cell lines, supporting the hypothesis that this compound may exhibit similar effects .

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